REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([N:6]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[CH3:7])=[O:5])#[N:2].[H][H]>[Ni].N.CO>[NH2:2][CH2:1][CH2:3][C:4]([N:6]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[CH3:7])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N(C)C1CCCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
N.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a known compound, (which may be prepared
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
toluene was added to the residue
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a residue
|
Name
|
|
Type
|
|
Smiles
|
NCCC(=O)N(C)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |